N-{[4-(3-CHLOROPHENYL)-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]METHYL}-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[4-(3-CHLOROPHENYL)-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]METHYL}-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(3-CHLOROPHENYL)-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]METHYL}-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE typically involves multiple steps:
Formation of the Triazole Ring:
Attachment of the Sulfanylidene Group: The sulfanylidene group is introduced through a thiolation reaction, often using thiourea or similar reagents.
Formation of the Benzamide Moiety: The benzamide moiety is synthesized by reacting the appropriate benzoyl chloride with an amine.
Coupling Reactions: The final compound is obtained by coupling the triazole derivative with the benzamide moiety under suitable conditions, often involving a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the benzamide moiety, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution can introduce new functional groups onto the chlorophenyl ring.
Scientific Research Applications
N-{[4-(3-CHLOROPHENYL)-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]METHYL}-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE has a wide range of scientific research applications:
Medicinal Chemistry: The compound’s triazole ring is known for its antimicrobial, antifungal, and anticancer properties. It is being investigated for potential use in developing new therapeutic agents.
Biological Studies: The compound’s ability to interact with various enzymes and receptors makes it a valuable tool in studying biological pathways and mechanisms.
Industrial Applications: Its unique chemical properties make it useful in the synthesis of other complex organic molecules, which can be applied in various industrial processes.
Mechanism of Action
The mechanism of action of N-{[4-(3-CHLOROPHENYL)-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]METHYL}-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can bind to active sites on enzymes, inhibiting their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole Sulfonamides: These compounds share structural similarities with the triazole derivative and exhibit antiviral activity.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: This compound has a similar benzamide moiety and is used in various chemical applications.
Uniqueness
N-{[4-(3-CHLOROPHENYL)-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]METHYL}-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE is unique due to its combination of a triazole ring, sulfanylidene group, and benzamide moiety. This unique structure imparts distinct biological activities and chemical properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[[4-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O4S2/c21-15-2-1-3-16(12-15)26-18(23-24-20(26)31)13-22-19(27)14-4-6-17(7-5-14)32(28,29)25-8-10-30-11-9-25/h1-7,12H,8-11,13H2,(H,22,27)(H,24,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUXHEYKRXTFJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NNC(=S)N3C4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.